
1-(6-Cyclopropylpyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Cyclopropylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . It is characterized by a cyclopropyl group attached to a pyridine ring, which is further connected to an ethanamine moiety. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyclopropylpyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylnictotinyl chloride with a suitable amine in the presence of a catalyst such as nickel acetylacetonate (Ni(acac)) in tetrahydrofuran (THF) solvent . The reaction is carried out at room temperature and then heated to reflux overnight. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Cyclopropylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous or organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
1-(6-Cyclopropylpyridin-3-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to act on certain enzymes and receptors, modulating their activity. For instance, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
2-(3-Pyridyl)ethanamine: This compound has a similar structure but lacks the cyclopropyl group, which may result in different chemical and biological properties.
3-(2-Aminoethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness: 1-(6-Cyclopropylpyridin-3-yl)ethanamine is unique due to the presence of the cyclopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its stability and specificity in certain reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biological processes. Ongoing research continues to uncover its potential in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(6-cyclopropylpyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7(11)9-4-5-10(12-6-9)8-2-3-8/h4-8H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBLKIOCJXIFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
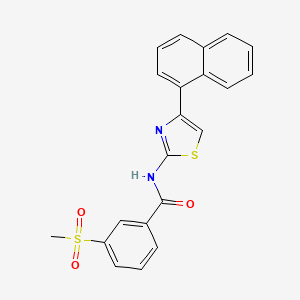
![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)
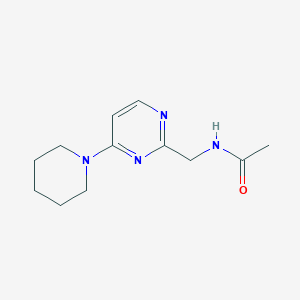
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)
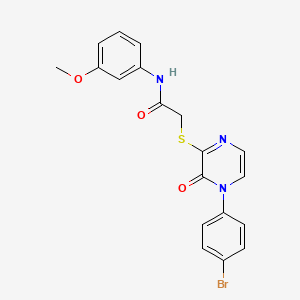
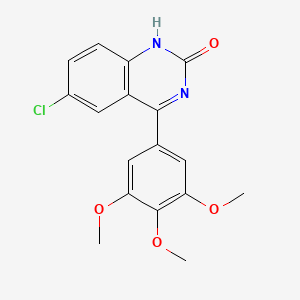
![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]imidazolidin-2-one](/img/structure/B2532696.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2532701.png)
![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)
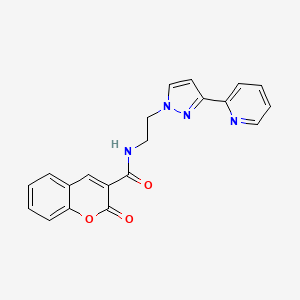
![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)
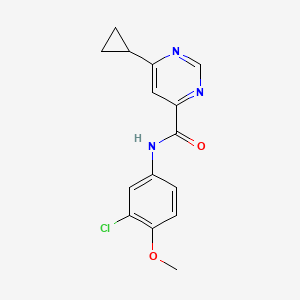
![5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2532706.png)
